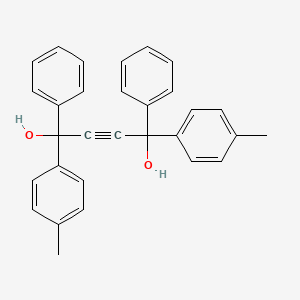![molecular formula C20H44O2Sn B14313205 Stannane, tributyl[1-(methoxymethoxy)hexyl]- CAS No. 113248-97-8](/img/structure/B14313205.png)
Stannane, tributyl[1-(methoxymethoxy)hexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl[1-(methoxymethoxy)hexyl]- (CAS Number: 113248-97-8) is a chemical compound with the empirical formula C15H34O2Sn. It belongs to the class of organotin compounds and contains a tin atom bonded to three butyl groups and a unique methoxymethoxyhexyl group . This compound is used in various applications due to its interesting properties.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of tributyl[1-(methoxymethoxy)hexyl]- stannane involves the reaction of tributyltin chloride with the corresponding alcohol, 1-(methoxymethoxy)hexanol. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane .
Industrial Production:: While specific industrial production methods are not widely documented, researchers and manufacturers typically follow the synthetic route mentioned above to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Tributyl[1-(methoxymethoxy)hexyl]- stannane can undergo various chemical reactions:
Substitution Reactions: It can participate in substitution reactions, where the butyl groups are replaced by other functional groups.
Redox Reactions: Oxidation and reduction reactions involving the tin center are possible.
Hydrolysis: The compound can react with water to form tributyltin hydroxide.
Coordination Chemistry: It can coordinate with other metal ions or ligands.
Common reagents include Lewis acids, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Catalysis: Tributyl[1-(methoxymethoxy)hexyl]- stannane serves as a catalyst in various organic transformations.
Organometallic Chemistry: Researchers study its reactivity and coordination behavior.
Antifungal Properties: Some organotin compounds exhibit antifungal activity.
Biological Interactions: Investigating its interactions with biological systems.
Polymer Chemistry: Used as a catalyst or stabilizer in polymerization reactions.
Surface Modification: Applied in surface treatments and coatings.
Wirkmechanismus
The exact mechanism by which tributyl[1-(methoxymethoxy)hexyl]- stannane exerts its effects remains an active area of research. It likely involves interactions with cellular components, enzymes, or receptors.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
113248-97-8 |
|---|---|
Molekularformel |
C20H44O2Sn |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
tributyl-[1-(methoxymethoxy)hexyl]stannane |
InChI |
InChI=1S/C8H17O2.3C4H9.Sn/c1-3-4-5-6-7-10-8-9-2;3*1-3-4-2;/h7H,3-6,8H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
NPUTXZSFXNVDMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(OCOC)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
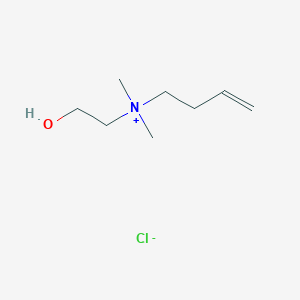
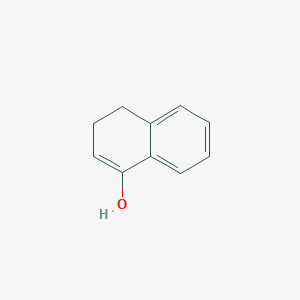
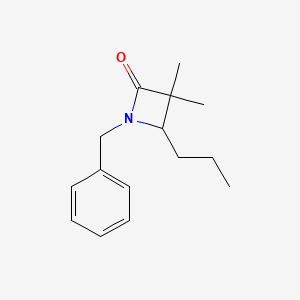
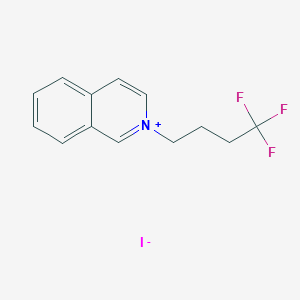
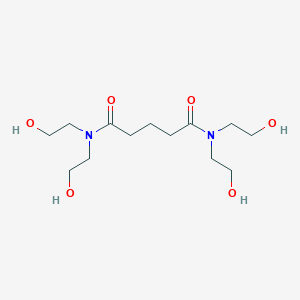
silane](/img/structure/B14313179.png)
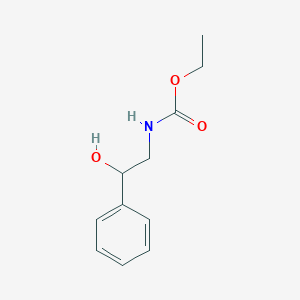

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
